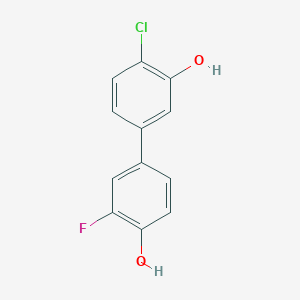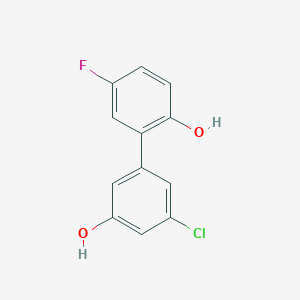
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Formylthiophen-2-yl)-2-chlorophenol (5-FTCP) is a novel organic compound with a wide range of potential applications in scientific research. 5-FTCP is composed of a five-membered heterocyclic ring containing a chlorine atom, a formyl group, and a thiophene moiety. It has a molecular weight of 217.58 g/mol and a melting point of 90-91 °C. 5-FTCP is available in a 95% purity grade and is used in a variety of scientific and industrial applications.
Mechanism of Action
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% is believed to act as an inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. It is also thought to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% has been shown to have a number of biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory and antioxidant properties, as well as the ability to inhibit certain enzymes. It has also been shown to have anti-tumor and anti-viral effects in vitro.
Advantages and Limitations for Lab Experiments
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% is a relatively stable compound with a wide range of potential applications in scientific research. It is relatively easy to synthesize and is available in a 95% purity grade. However, it is important to note that 5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for 5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% research. These include exploring its potential use as an anti-cancer agent, investigating its ability to modulate the activity of other enzymes, and studying its potential applications in materials science. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95%, as well as its potential toxicological effects.
Synthesis Methods
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% can be synthesized in a two-step process. The first step involves the condensation of thiophene-2-carboxaldehyde and 2-chlorophenol to form a Schiff base. The second step involves the reaction of the Schiff base with sodium hydroxide to form 5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95%. The overall yield of the reaction is typically around 70%.
Scientific Research Applications
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% has a wide range of potential applications in scientific research. It has been used in a variety of fields, including organic synthesis, catalysis, materials science, and biochemistry. It is also used as a starting material for the synthesis of other organic compounds.
properties
IUPAC Name |
5-(4-chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-3-1-7(5-10(9)14)11-4-2-8(6-13)15-11/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQASHNJBDDRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685922 |
Source


|
| Record name | 5-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261902-12-8 |
Source


|
| Record name | 5-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














